molecular formula C19H17FN6O2 B11597224 7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11597224
M. Wt: 380.4 g/mol
InChI Key: LFWPACMWGGTUBZ-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a tetrazolopyrimidine core

Preparation Methods

The synthesis of 7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetrazolopyrimidines with different substituents, such as:

These compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C19H17FN6O2

Molecular Weight

380.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17FN6O2/c1-11-16(18(27)22-14-8-3-4-9-15(14)28-2)17(12-6-5-7-13(20)10-12)26-19(21-11)23-24-25-26/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25)

InChI Key

LFWPACMWGGTUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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